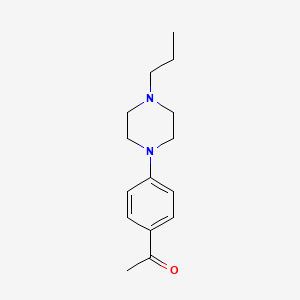
p-(4-Propyl-1-piperazinyl)acetophenone
Cat. No. B8634565
M. Wt: 246.35 g/mol
InChI Key: PWDRANFZMOMMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03954734
Procedure details


From a solution of the sodium salt of p-(4-propyl-1-piperazinyl)benzoylacetaldehyde in 150 ml. of water (prepared from 5.7 g. of sodium methoxide in 500 ml. of tetrahydrofuran, and a solution of 24.6 g. of p-(4-propyl-1-piperazinyl)acetophenone and 8.0 ml. of ethyl formate in 100 ml. of tetrahydrofuran), 8.4 g of 2-cyanoacetamide and a solution consisting of 0.95 ml. of acetic acid, 4.0 ml. of water and 0.9 ml. of piperidine, there is obtained 6-[p-propyl-1-piperazinyl)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 288°-290° (dec.).




Name
p-(4-propyl-1-piperazinyl)benzoylacetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six






Name

Identifiers


|
REACTION_CXSMILES
|
[Na].C([N:5]1CC[N:8]([C:11]2[CH:21]=[CH:20][C:14]([C:15](CC=O)=O)=CC=2)CC1)CC.C[O-].[Na+].C(N1CC[N:31]([C:34]2C=[CH:38][C:37]([C:40](=[O:42])C)=[CH:36][CH:35]=2)CC1)CC.C(OCC)=O.C(CC(N)=O)#N>O.C(O)(=O)C.O1CCCC1>[NH:8]1[CH2:11][CH2:21][CH2:20][CH2:14][CH2:15]1.[O:42]=[C:40]1[NH:31][CH:34]=[CH:35][CH:36]=[C:37]1[C:38]#[N:5] |f:2.3,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Five
|
Name
|
p-(4-propyl-1-piperazinyl)benzoylacetaldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N1CCN(CC1)C1=CC=C(C(=O)CC=O)C=C1
|
Step Six
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N1CCN(CC1)C1=CC=C(C=C1)C(C)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
Step Nine
|
Name
|
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)N
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C(C#N)=CC=CN1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
